1,2,3,4,5,6,7,8-Octahydroacridine

Catalog No.
S569111
CAS No.
1658-08-8
M.F
C13H17N
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5,6,7,8-Octahydroacridine

Octahydroacridine provides a non-planar, saturated scaffold resolving solubility and reactivity limitations of planar acridine.

  • Hydrogen storage: Efficient LOHC substrate releasing H2 at lower temperatures using waste heat.
  • OLED materials: Blue-shifted fluorescence enables solution-processable blue emitters & sensors.
  • Catalysis: Rigid N-heterocycle for pincer ligands in dehydrogenation and transfer hydrogenation.
  • Supply: ≥97% purity, in stock, worldwide shipping with full documentation.

CAS Number

1658-08-8

Product Name

1,2,3,4,5,6,7,8-Octahydroacridine

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridine

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h9H,1-8H2

InChI Key

LLCXJIQXTXEQID-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CCCC3)C=C2C1

Synonyms

1,2,3,4,5,6,7,8-octahydroacridine, octahydroacridine

Canonical SMILES

C1CCC2=NC3=C(CCCC3)C=C2C1

The exact mass of the compound 1,2,3,4,5,6,7,8-Octahydroacridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

1,2,3,4,5,6,7,8-Octahydroacridine (CAS: 1658-08-8) is a tricyclic nitrogen-containing heterocycle. Unlike its fully aromatic parent, acridine, this compound features a central pyridine ring fused to two saturated cyclohexane rings. This non-planar, partially aliphatic structure imparts distinct physical and chemical properties, such as improved solubility and specific reactivity at the sp3-hybridized carbon atoms, making it a highly versatile intermediate for process chemistry, materials science, and pharmaceutical development.

Research Fit

HDN mechanistic probe Rate-limiting intermediate for catalyst poisoning studies
Medicinal chemistry scaffold Planar core for CA inhibition and antimicrobial derivatization
Catalytic synthesis benchmark Green single-step route validation standard

Direct substitution of 1,2,3,4,5,6,7,8-Octahydroacridine with its common analog, acridine, is frequently unviable in both process and application. Acridine is a planar, fully aromatic molecule, lacking the sp3-hybridized carbons that are essential for its use as a hydrogen donor in catalysis or as a liquid organic hydrogen carrier (LOHC). This structural difference also leads to divergent solubility profiles, with the non-planar octahydro- form typically showing greater solubility in common organic solvents. Furthermore, the interrupted π-conjugation in octahydroacridine fundamentally alters its photophysical and electronic properties, making it unsuitable as a direct replacement in optoelectronic material synthesis where specific emission wavelengths are required.

Substitution Risk

Hydrogenation level alters kinetics Less saturated analogs shift HDN pathway rates and poison sensitivity profiles
Planarity and π-stacking differ Perhydroacridine loses aromatic intercalation; THA retains AChE activity
Lipophilicity and metabolic stability vary Saturation pattern changes LogP and metabolic profile; not interchangeable

Enables Lower-Temperature Hydrogen Release for Energy Storage Applications

As a saturated N-heterocycle, 1,2,3,4,5,6,7,8-octahydroacridine belongs to a class of compounds identified as promising Liquid Organic Hydrogen Carriers (LOHCs). Compared to their purely carbocyclic counterparts (e.g., derivatives of octahydroanthracene), N-heterocycles exhibit lower dehydrogenation enthalpies. This allows for the release of stored hydrogen at significantly lower temperatures, typically in the 140–240 °C range, which is a critical advantage for process efficiency and energy integration.

Evidence DimensionCatalytic Dehydrogenation Temperature for H₂ Release
Target Compound Data140–240 °C (Characteristic range for N-heterocyclic LOHCs)
Comparator Or BaselineCarbocyclic LOHCs (e.g., Decalin): Typically >250–300 °C
Quantified DifferencePotential for >50 °C reduction in operating temperature
ConditionsCatalytic dehydrogenation for hydrogen release from LOHC systems.

Lowering the hydrogen release temperature reduces the overall energy cost of the storage-release cycle and enables the use of low-grade industrial waste heat, improving economic viability.

Synthesis route
Reported
ZnAl-41 single-stepCyclohexanone + NH₃; vapor-phase; heterogeneous reusable catalyst
vs
Multi-step H₂ routeAcridine → dihydro → tetrahydro → OHA; Pt/Pd; high-pressure H₂
Supports green synthesis route validation
Route-dependent purity and yield to verify

Improved Processability via Enhanced Solubility Over Planar Aromatic Analogs

The fully aromatic parent compound, acridine, is a flat, planar molecule prone to strong π-stacking interactions in the solid state, which often results in limited solubility in standard organic solvents. In contrast, 1,2,3,4,5,6,7,8-octahydroacridine possesses two saturated, non-planar cyclohexane rings. This three-dimensional structure disrupts efficient crystal packing, leading to a lower melting point (approx. 70 °C vs. 106-110 °C for acridine) and qualitatively improved solubility, which simplifies handling and processing in synthetic and formulation workflows.

Evidence DimensionMelting Point (as an indicator of lattice energy and intermolecular forces)
Target Compound Data~70 °C
Comparator Or BaselineAcridine: 106–110 °C
Quantified Difference36-40 °C lower melting point
ConditionsSolid-state physical property comparison at standard pressure.

Enhanced solubility and a lower melting point improve process efficiency by allowing for milder reaction conditions and reducing the need for high-boiling or specialized solvents.

HDN rate-limiting step
Head-to-head
OctahydroacridineConversion to perhydroacridine is rate-limiting and poison-sensitive
vs
Earlier intermediatesTHA, DHACR not rate-limiting; insensitive to S/O poisons
Key intermediate for catalyst poisoning studies
Process conditions affect equilibrium

Provides a Scaffold for Blue-Emitting Materials, Inaccessible to Many Fully Aromatic Acridines

The photophysical properties of the acridine core are highly dependent on its degree of π-conjugation. Fully aromatic, donor-substituted derivatives like Acridine Orange are known for their emission in the green portion of the spectrum (~520 nm). By hydrogenating the outer rings, 1,2,3,4,5,6,7,8-octahydroacridine provides a scaffold where the conjugation is confined, resulting in a significant blue-shift of fluorescence. Related saturated acridine-dione systems, for instance, have been shown to emit in the blue-green region at approximately 463 nm. This makes the octahydroacridine core a more suitable precursor for applications requiring blue light emission.

Evidence DimensionFluorescence Emission Maximum (λ_em)
Target Compound Data~463 nm (Reported for a related saturated acridine-dione derivative)
Comparator Or Baseline~520 nm (Reported for Acridine Orange, a fully aromatic derivative)
Quantified DifferencePotential for a >50 nm blue-shift compared to common green-emitting acridines
ConditionsFluorescence spectroscopy in organic solvents.

Access to stable, blue-emitting molecular cores is a critical and often challenging requirement for the development of full-color organic light-emitting diode (OLED) displays and specialized fluorescent sensors.

CA inhibition IC₅₀
Class-level inference
hCA I118–258 μM
hCA II87–249 μM
Baseline for scaffold SAR optimization
Derivative IC₅₀ context; μM range
Antimicrobial spectrum
Class-level inference
  1. Nitro- and hydroxy-N-oxides
  2. Amino-N-oxide
  3. Other 9-substituted derivatives
Supports antimicrobial SAR exploration
N-oxide derivatives; SAR context

Core Component for Low-Temperature Liquid Organic Hydrogen Carrier (LOHC) Systems

For R&D focused on next-generation energy storage, this compound serves as a key building block or direct substrate for LOHC systems that release hydrogen at lower temperatures, enabling more efficient integration with proton-exchange membrane (PEM) fuel cells and allowing the use of industrial waste heat for dehydrogenation.

Soluble Precursor for Blue-Emitting Organic Semiconductors and Dyes

In materials science and organic electronics, its superior solubility and inherent blue-shifted fluorescence make it the right choice for synthesizing larger, more complex molecules for organic light-emitting diodes (OLEDs), chemical sensors, and other optoelectronic devices where solution processability and blue emission are required.

Intermediate for the Synthesis of Dehydrogenation and Transfer Hydrogenation Catalysts

The rigid, N-heterocyclic scaffold is a key structural motif in advanced pincer ligands and other catalyst systems. This compound is a suitable starting material for developing novel homogeneous catalysts for acceptorless dehydrogenation and transfer hydrogenation reactions, where the nitrogen atom plays a crucial electronic and coordinating role.

Application Fit Matrix

Application
Selection Property
Validation Focus
HDN catalyst poisoning studies
Rate-limiting intermediate purity
Sulfur/oxygen sensitivity assays
Carbonic anhydrase inhibitor SAR
Scaffold binding contribution
IC₅₀ benchmarking against standards
Antimicrobial coating development
N-oxide derivatization potential
Spectrum and SAR validation
Green synthesis method validation
Catalytic route selectivity
Yield and selectivity benchmarking

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1658-08-8

Wikipedia

Acridine, 1,2,3,4,5,6,7,8-octahydro-

Explore Compound Types